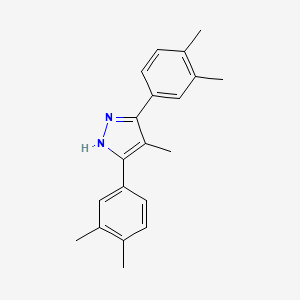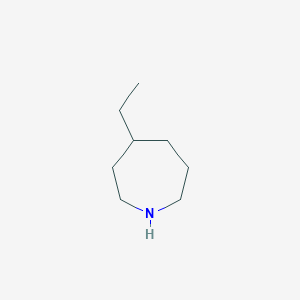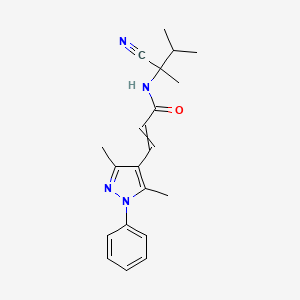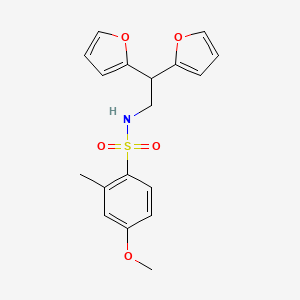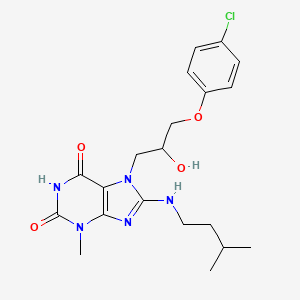![molecular formula C24H21FN4O3 B2512489 (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1207062-12-1](/img/structure/B2512489.png)
(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mishra & Chundawat (2019) synthesized various piperazine derivatives and tested them for antimicrobial activity. One compound in particular showed significant inhibitory activity against gram-negative bacterial strains, surpassing the standard drug chloramphenicol in efficacy. These findings suggest potential applications of piperazine derivatives in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Structural and Binding Studies
A study conducted by Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with various substitutions. The study explored the affinity and selectivity of these compounds for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. The findings are crucial for understanding the receptor binding properties and potential therapeutic applications of these compounds (Andersen et al., 1992).
Synthesis of Bioactive Compounds
Another study focused on the synthesis of flunarizine, a known drug used to treat migraines, dizziness, vestibular disorders, and epilepsy. The study detailed the synthesis process and discussed the regioselective metal-catalyzed amination used in the production of the drug, which could provide insights into improving manufacturing processes or developing new derivatives (R. N. Shakhmaev, A. Sunagatullina, V. Zorin, 2016).
Potential as Anticonvulsants
Obniska et al. (2015) synthesized a series of acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and evaluated them for anticonvulsant activity. Some compounds exhibited protection in animal models of epilepsy, suggesting potential applications in treating convulsive disorders (Obniska et al., 2015).
Exploration of Analgesic and Anti-inflammatory Properties
Duendar et al. (2007) synthesized a series of 6-substituted-3(2H)-pyridazinone derivatives with arylpiperazinyl structures known to be present in potent antinociceptive agents. The study evaluated these compounds for analgesic and anti-inflammatory activities, finding some derivatives to exhibit better activity and lower ulcerogenic effects than standard drugs, indicating potential for pain relief and anti-inflammatory treatment (Duendar et al., 2007).
Propriétés
IUPAC Name |
(E)-1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-19-5-1-17(2-6-19)3-10-24(30)29-13-11-28(12-14-29)23-9-7-20(26-27-23)18-4-8-21-22(15-18)32-16-31-21/h1-10,15H,11-14,16H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKAFUOPHXGURR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C=CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)/C=C/C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2512407.png)


![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)

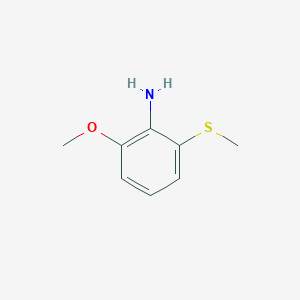
![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
